molecular formula C24H22F3N5OS B2600991 2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 847391-39-3

2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2600991
M. Wt: 485.53
InChI Key: DZPNAAXRBJWVPG-UHFFFAOYSA-N
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Description

2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H22F3N5OS and its molecular weight is 485.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

Research into compounds with a similar structure often focuses on their synthesis and structural elucidation. For example, studies have developed methods for synthesizing derivatives of triazoles, highlighting their potential for further chemical modification and application in various fields, including medicinal chemistry and materials science. These methods may involve the condensation of different chemical entities, showcasing the versatility and potential for customization of such compounds for specific applications (MahyavanshiJyotindra et al., 2011).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of triazole derivatives, demonstrating their potential in addressing bacterial, fungal, and tuberculosis infections. The incorporation of triazole rings into molecules has shown to confer significant antimicrobial activities, which is crucial for the development of new antibiotics and antifungal agents (Bondock et al., 2008).

Insecticidal and Anticancer Properties

Compounds featuring a triazole core have also been investigated for their insecticidal and anticancer properties. For instance, certain heterocyclic compounds incorporating thiadiazole moieties have been assessed against pests like the cotton leafworm, showing promising insecticidal activity (Fadda et al., 2017). Similarly, modifications of the methyl group in phenylacetamides have been explored for their potential in broad-spectrum insecticide development and their impact on root-knot nematode control (Samaritoni et al., 1999).

Drug-likeness and ADME Prediction

The drug-likeness and pharmacokinetic properties of compounds can be assessed through in silico methods, offering insights into their potential as drug candidates. Studies on similar compounds have focused on their antimicrobial, antifungal, and antimycobacterial activities, alongside evaluating their drug-likeness through ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models. This approach helps in identifying promising candidates for further drug development processes (Pandya et al., 2019).

properties

IUPAC Name

2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5OS/c1-16-5-11-19(12-6-16)32-21(14-20-4-3-13-31(20)2)29-30-23(32)34-15-22(33)28-18-9-7-17(8-10-18)24(25,26)27/h3-13H,14-15H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPNAAXRBJWVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)CC4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

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